5-(2-Hydroxypropan-2-yl)-2-methylphenol chemical structure and properties
5-(2-Hydroxypropan-2-yl)-2-methylphenol chemical structure and properties
An In-depth Technical Guide to 5-(2-Hydroxypropan-2-yl)-2-methylphenol: A Versatile Phenolic Building Block
Abstract
This technical guide provides a comprehensive overview of 5-(2-hydroxypropan-2-yl)-2-methylphenol, a phenolic compound with significant potential in medicinal chemistry and organic synthesis. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from analogous structures and theoretical predictions to offer a valuable resource for researchers, scientists, and professionals in drug development. This guide covers the chemical structure, physicochemical properties, a proposed synthetic route via Friedel-Crafts alkylation, and potential applications based on the known biological activities of structurally related phenols. Detailed, representative experimental protocols for its synthesis and for the evaluation of its potential antioxidant activity are provided to facilitate further research.
Introduction
Phenolic compounds are a cornerstone of medicinal chemistry, with a vast number of natural and synthetic derivatives exhibiting a wide range of biological activities.[1] 5-(2-Hydroxypropan-2-yl)-2-methylphenol, also known by synonyms such as 8-hydroxycarvacrol and p-cymene-2,8-diol, is a derivative of phenol that holds promise as a versatile building block for the development of novel therapeutic agents.[2][3] Its structure, incorporating both a phenolic hydroxyl group and a tertiary alcohol, suggests the potential for diverse chemical modifications and biological interactions.
The interest in this class of compounds stems from the well-documented antioxidant, anti-inflammatory, and antimicrobial properties of structurally similar molecules like thymol and carvacrol.[2] The phenolic hydroxyl group is a key pharmacophore, capable of scavenging free radicals and interacting with biological targets.[2] This guide aims to provide a detailed technical resource on 5-(2-hydroxypropan-2-yl)-2-methylphenol, empowering researchers to explore its synthetic utility and potential pharmacological applications.
Chemical Structure and Physicochemical Properties
The chemical identity and key properties of 5-(2-hydroxypropan-2-yl)-2-methylphenol are summarized below.
Chemical Structure
The structure of 5-(2-hydroxypropan-2-yl)-2-methylphenol consists of a phenol ring substituted with a methyl group at the 2-position and a 2-hydroxypropan-2-yl group at the 5-position.[2]
Caption: Chemical structure of 5-(2-Hydroxypropan-2-yl)-2-methylphenol.
Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | 5-(2-hydroxypropan-2-yl)-2-methylphenol | [2][3] |
| CAS Number | 4397-18-6 | [2][3] |
| Molecular Formula | C10H14O2 | [2][3] |
| Molecular Weight | 166.22 g/mol | [2][3] |
| Synonyms | 8-Hydroxycarvacrol, p-Cymene-2,8-diol, 2-Methyl-5-(1-hydroxy-1-methylethyl)phenol | [3] |
| InChI Key | YZZAPGQHAYCEDP-UHFFFAOYSA-N | [2] |
Computed Physicochemical Properties
The following properties have been computationally predicted and provide insights into the molecule's behavior.
| Property | Predicted Value | Source |
| XLogP3 | 1.7 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Topological Polar Surface Area | 40.5 Ų | [3] |
Synthesis and Purification
While specific literature detailing the synthesis of 5-(2-hydroxypropan-2-yl)-2-methylphenol is scarce, a logical and efficient approach is through the Friedel-Crafts alkylation of p-cresol with acetone.[2] This electrophilic aromatic substitution reaction is a well-established method for introducing alkyl groups onto aromatic rings.
Retrosynthetic Analysis
A retrosynthetic analysis suggests disconnecting the bond between the aromatic ring and the tertiary alcohol, leading back to p-cresol and an acetone-derived electrophile.[2]
Caption: Retrosynthetic analysis of 5-(2-Hydroxypropan-2-yl)-2-methylphenol.
Representative Experimental Protocol: Friedel-Crafts Alkylation
This protocol is a representative procedure based on established Friedel-Crafts alkylation methodologies.
Materials:
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p-Cresol
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Acetone
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Anhydrous aluminum chloride (AlCl3)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexane and Ethyl Acetate for chromatography
Procedure:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
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Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add p-cresol (1.0 equivalent) dissolved in anhydrous DCM to the flask.
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Alkylation: Add acetone (1.1 equivalents) dropwise to the stirred mixture over 30 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
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Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): Signals expected in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a trisubstituted benzene ring.
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Phenolic -OH (1H): A broad singlet, typically in the range of 4.5-8.0 ppm, which is exchangeable with D₂O.
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Tertiary Alcohol -OH (1H): A singlet, which may be broad, in the range of 1.5-4.0 ppm, also exchangeable with D₂O.
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Methyl Group on Ring (3H): A singlet around 2.0-2.3 ppm.
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Methyl Groups of Propan-2-yl (6H): A singlet around 1.5 ppm.
¹³C NMR Spectroscopy (Predicted)
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Aromatic Carbons (6C): Signals expected in the range of 110-160 ppm.
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Carbon bearing the tertiary alcohol (1C): A signal around 70-75 ppm.
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Methyl Carbon on Ring (1C): A signal around 15-20 ppm.
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Methyl Carbons of Propan-2-yl (2C): A signal around 25-30 ppm.
Infrared (IR) Spectroscopy (Predicted Key Absorptions)
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O-H Stretch (Phenolic and Alcoholic): A broad band in the region of 3200-3600 cm⁻¹.
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C-H Stretch (Aromatic and Aliphatic): Signals in the range of 2850-3100 cm⁻¹.
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C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.
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C-O Stretch: Strong absorptions in the 1000-1250 cm⁻¹ region.
Potential Applications in Drug Development
5-(2-Hydroxypropan-2-yl)-2-methylphenol serves as an attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its utility is largely inferred from the known biological activities of related phenolic compounds.
As a Precursor for Bioactive Molecules
The presence of two hydroxyl groups with different reactivities (phenolic vs. tertiary alcohol) and an aromatic ring allows for a variety of chemical modifications. This makes it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.
Potential Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[2] The resulting phenoxy radical is stabilized by resonance. It is highly probable that 5-(2-hydroxypropan-2-yl)-2-methylphenol exhibits similar antioxidant activity.
Representative Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a standard method for evaluating the in vitro antioxidant activity.
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
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Preparation of Solutions: Prepare a stock solution of 5-(2-hydroxypropan-2-yl)-2-methylphenol in methanol. From this, prepare a series of dilutions to obtain a range of concentrations. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
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Assay: In a 96-well plate, add a specific volume of each sample dilution. Add the DPPH solution to each well. A control well should contain methanol instead of the sample.
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Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance of each well at 517 nm using a microplate reader.
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Calculation: Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
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IC50 Determination: Plot the percentage inhibition against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Potential Antimicrobial Activity
Many phenolic compounds, including carvacrol and thymol, exhibit significant antimicrobial activity by disrupting microbial cell membranes.[2] Given its structural similarity, 5-(2-hydroxypropan-2-yl)-2-methylphenol is a candidate for investigation as an antimicrobial agent or as a scaffold for the development of new antimicrobial drugs.
Safety and Toxicology
There is no specific toxicological data available for 5-(2-hydroxypropan-2-yl)-2-methylphenol in the public domain. However, based on the data for structurally related phenols, it should be handled with care in a laboratory setting.
General Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation, ingestion, and skin contact.
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In case of contact, wash the affected area thoroughly with water.
It is crucial to perform a thorough risk assessment before handling this compound and to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
5-(2-Hydroxypropan-2-yl)-2-methylphenol is a phenolic compound with considerable potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data on its properties and biological activities are limited, its structural relationship to well-characterized antioxidant and antimicrobial phenols like carvacrol and thymol suggests promising avenues for future research. This technical guide provides a foundational resource, including a plausible synthetic route and representative analytical protocols, to stimulate and support further investigation into the chemical and biological landscape of this intriguing molecule.
References
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PubChem. 5-(2-Hydroxypropan-2-yl)-2-methylphenol. [Link]
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Frontiers in Microbiology. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]
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ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]
